molecular formula C10H11BrO2 B1277809 4-Bromo-2,6-dimethylphenyl acetate CAS No. 60041-68-1

4-Bromo-2,6-dimethylphenyl acetate

Cat. No.: B1277809
CAS No.: 60041-68-1
M. Wt: 243.1 g/mol
InChI Key: ACPQEWQSYPPLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further esterified with an acetate group. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylphenyl acetate typically involves the esterification of 4-bromo-2,6-dimethylphenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2,6-dimethylphenol and acetic acid.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-azido-2,6-dimethylphenyl acetate, 4-thiocyanato-2,6-dimethylphenyl acetate, or 4-methoxy-2,6-dimethylphenyl acetate.

    Hydrolysis: 4-Bromo-2,6-dimethylphenol and acetic acid.

    Oxidation: 4-Bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylbenzaldehyde.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl acetate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe to study enzyme-catalyzed reactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenol
  • 4-Bromo-2,6-dimethylbenzoic acid
  • 4-Bromo-2,6-dimethylbenzaldehyde

Uniqueness

4-Bromo-2,6-dimethylphenyl acetate is unique due to its ester functional group, which imparts different reactivity compared to its analogs. The presence of the acetate group allows for esterification and hydrolysis reactions, which are not possible with the corresponding phenol, carboxylic acid, or aldehyde derivatives.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQEWQSYPPLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429298
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60041-68-1
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dimethylphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.